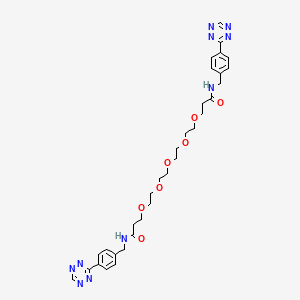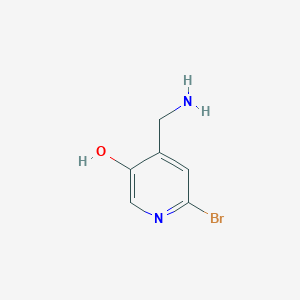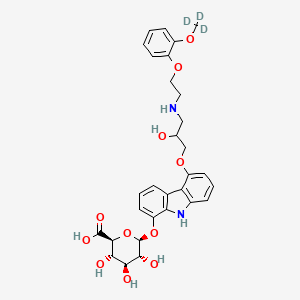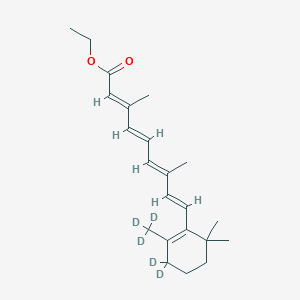
all-trans-Retinoic Acid-d5 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
All-trans-Retinoic Acid-d5 Ethyl Ester: is a deuterated form of all-trans-retinoic acid, where five hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of all-trans-retinoic acid . All-trans-retinoic acid is a metabolite of vitamin A and plays a crucial role in regulating gene expression by activating retinoic acid receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinoic Acid-d5 Ethyl Ester typically involves the esterification of all-trans-retinoic acid-d5 with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: All-trans-Retinoic Acid-d5 Ethyl Ester can undergo oxidation to form all-trans-retinoic acid-d5.
Reduction: The compound can be reduced to its corresponding alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: All-trans-retinoic acid-d5.
Reduction: All-trans-retinol-d5.
Substitution: Various substituted retinoic acid derivatives.
Applications De Recherche Scientifique
All-trans-Retinoic Acid-d5 Ethyl Ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Quantification of Retinoic Acid: Used as an internal standard in mass spectrometry for accurate quantification of all-trans-retinoic acid levels in biological samples.
Cancer Research: Studied for its role in regulating gene expression and its potential therapeutic effects in cancer treatment.
Pharmacology: Used to study the pharmacokinetics and metabolism of retinoic acid derivatives.
Mécanisme D'action
All-trans-Retinoic Acid-d5 Ethyl Ester exerts its effects by activating retinoic acid receptors (RARs) in the cell nucleus . These receptors then bind to specific DNA sequences, regulating the transcription of genes involved in cell differentiation, proliferation, and apoptosis . The molecular targets include RARα, RARβ, and RARγ, with varying affinities .
Comparaison Avec Des Composés Similaires
All-trans-Retinoic Acid: The non-deuterated form of the compound.
13-cis-Retinoic Acid: An isomer of retinoic acid with different biological activities.
9-cis-Retinoic Acid: Another isomer with distinct receptor binding properties.
Uniqueness: All-trans-Retinoic Acid-d5 Ethyl Ester is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated forms in complex biological matrices .
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
ethyl (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+/i4D3,12D2 |
Clé InChI |
ZELWYCSDHIFMOP-LJQJTMCLSA-N |
SMILES isomérique |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)(C)C)[2H] |
SMILES canonique |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


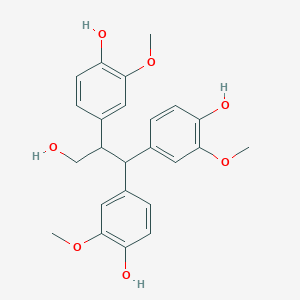
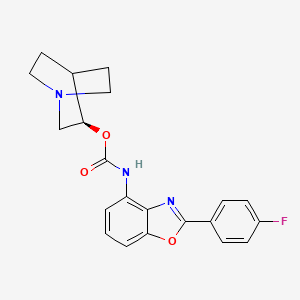
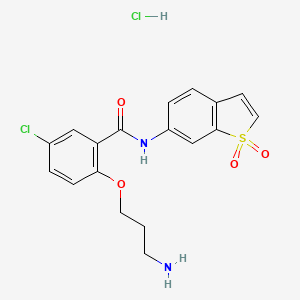
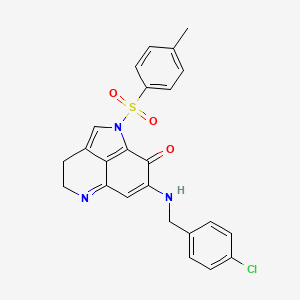
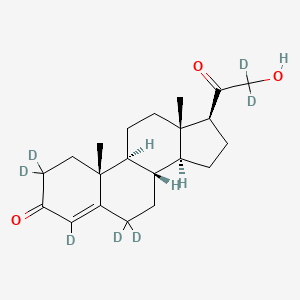
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
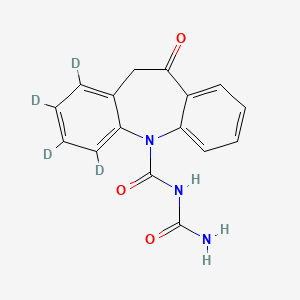
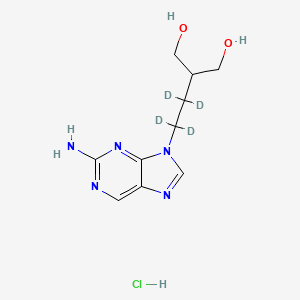
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
